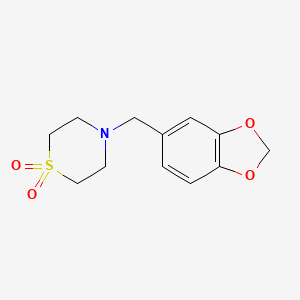

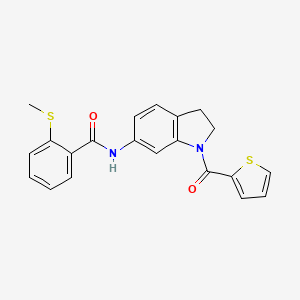

![molecular formula C22H19N3O2S B2503469 N-(2,6-dimethylphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide CAS No. 1105223-88-8](/img/structure/B2503469.png)

N-(2,6-dimethylphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Quantum Chemical Insight into Molecular Structure

The molecular structure and vibrational analysis of a novel antiviral molecule, closely related to the compound , has been investigated using density functional B3LYP method with the 6-311G++(d,p) basis set. The optimized geometry indicated near-planarity between the phenyl and pyrimidine rings, which is a structural feature that may be shared with N-(2,6-dimethylphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide. The study also highlighted the importance of electronegative substitutions and intermolecular contacts, which could influence the molecular interactions and stability of similar compounds .

Synthesis Analysis

The synthesis of related acetamide compounds has been described, with a focus on the conformation about the methylene C atom and the intramolecular hydrogen bonding that stabilizes the structure. This information is relevant for understanding the synthesis of this compound, as the folding conformation and intramolecular interactions are critical in determining the final structure of the synthesized molecule .

Molecular Structure Analysis

The molecular structure of a related compound, N-(4,6-Diméthylpyrid-2-yl)-2-(3-nitrophényl)acétamide, has been analyzed, revealing a planar conformation between the pyridyl and phenyl rings and the presence of an intramolecular hydrogen bond. This suggests that similar planarity and intramolecular interactions may be present in this compound, which could affect its chemical reactivity and binding properties .

Chemical Reactions Analysis

The analysis of interrelated substances in the synthesis of N-{3-[3-(dimethylamino)-1-oxo-2-propenyl]-phenyl} acetamide using RP-HPLC provides insights into the purity and reaction completion of acetamide derivatives. This analytical technique could be applied to monitor the synthesis and purity of this compound, ensuring the removal of unreacted reactants and by-products .

Physical and Chemical Properties Analysis

The design and synthesis of certain 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide derivatives, which share structural similarities with the compound of interest, have been explored. The physical and chemical properties, such as anticancer activity, were evaluated, indicating that modifications on the pyrimidine ring can significantly influence biological activity. This suggests that the physical and chemical properties of this compound could also be tuned for potential biological applications .

Scientific Research Applications

Antimicrobial Properties

Research has shown that certain compounds synthesized from similar molecular structures have been tested and evaluated for their antimicrobial properties. For example, Bondock et al. (2008) reported the synthesis of new heterocycles incorporating antipyrine moiety, where representative compounds were tested as antimicrobial agents. Although the exact compound was not studied, this suggests that similar compounds may have potential in antimicrobial applications (Bondock, Rabie, Etman, & Fadda, 2008).

Antitumor Activity

Compounds with a similar molecular framework have been synthesized and evaluated for their antitumor activities. El-Morsy et al. (2017) conducted a study on a new series of 3-(methylthio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine derivatives and found that some of these compounds showed mild to moderate antitumor activity against human breast adenocarcinoma cell line MCF7. This indicates a potential avenue for the application of the compound in cancer research or treatment (El-Morsy, El-Sayed, & Abulkhair, 2017).

Enzyme Inhibition

Another possible application area for this compound could be in enzyme inhibition, as related compounds have been studied for their inhibitory effects on enzymes like thymidylate synthase and dihydrofolate reductase. Gangjee et al. (2008) synthesized and studied compounds as potential dual inhibitors of these enzymes, indicating that similar structures might offer therapeutic potential in conditions where enzyme inhibition is beneficial (Gangjee, Qiu, Li, & Kisliuk, 2008).

properties

IUPAC Name |

N-(2,6-dimethylphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19N3O2S/c1-14-7-6-8-15(2)19(14)24-18(26)11-25-13-23-20-17(12-28-21(20)22(25)27)16-9-4-3-5-10-16/h3-10,12-13H,11H2,1-2H3,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVFXRFNASSCTRB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(=O)CN2C=NC3=C(C2=O)SC=C3C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

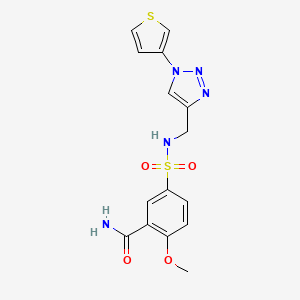

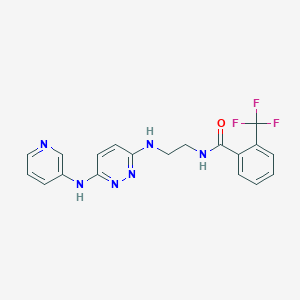

![3-(4-methoxyphenyl)-2-[2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoyl]acrylonitrile](/img/structure/B2503386.png)

![2-(1,3-Benzothiazol-2-yl)-3-[(2,5-dimethylphenyl)amino]-3-sulfanylprop-2-enenitrile](/img/structure/B2503390.png)

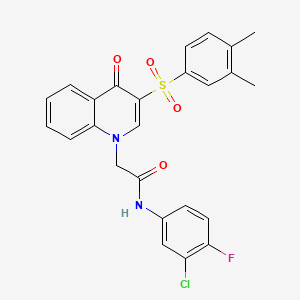

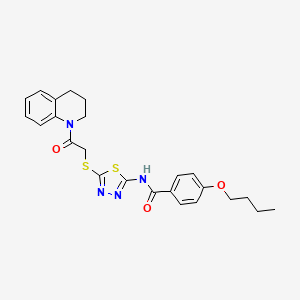

![N-(4-methoxyphenyl)-2-[5-methyl-6-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2503392.png)

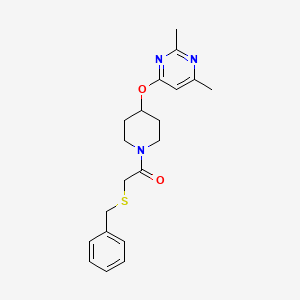

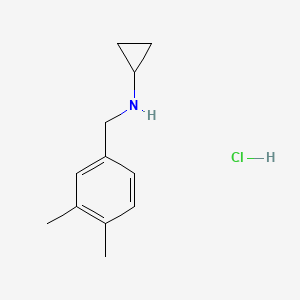

![[6-[(4,6-Dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 3-fluorobenzoate](/img/structure/B2503399.png)

![2-(4-(2-oxopyrrolidin-1-yl)benzyl)-8-(3-phenyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2503406.png)